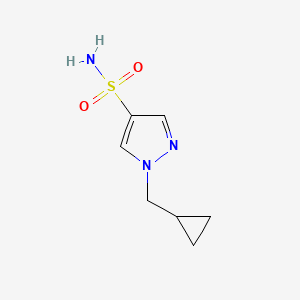

1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopropylmethyl)pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c8-13(11,12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2,(H2,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIMBZAGEPTCBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=N2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide typically involves the cycloaddition of appropriate precursors. One common method involves the reaction of cyclopropylmethyl bromide with a pyrazole derivative under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the cyclopropylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide with related sulfonamide derivatives:

*Estimated based on molecular formula.

Key Observations:

- Cyclopropane vs.

- Sulfonamide Positioning: All compounds retain the sulfonamide group, a known pharmacophore for enzyme inhibition. However, its position on pyrazole (target compound) versus pyridine (compound 27) alters electronic distribution and binding modes .

- Heterocyclic Additions : Compounds 1448070-50-5 and 2097888-00-9 incorporate piperidine and thiadiazole rings, respectively, which may enhance solubility or target specificity through hydrogen bonding or ionic interactions .

Biological Activity

1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonamide is an organic compound of interest in medicinal chemistry, characterized by its unique cyclopropylmethyl group attached to a pyrazole ring with a sulfonamide functional group. Its molecular formula is , and it has a molecular weight of approximately 201.25 g/mol. This compound has been investigated for its potential biological activities, particularly in the context of drug development.

Anticancer Potential

Preliminary studies have suggested that this compound exhibits promising anticancer activity. The compound's mechanism of action is thought to involve the inhibition of key enzymes involved in cancer cell proliferation.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 2.5 | Inhibition of tubulin polymerization |

| A549 | 3.0 | Induction of apoptosis |

| MCF-7 | 1.8 | Inhibition of EGFR phosphorylation |

These findings indicate that the compound may serve as a lead candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, studies have indicated that this compound may possess anti-inflammatory effects. The sulfonamide group is known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.

Case Study: Anti-inflammatory Activity

A study conducted on rat models demonstrated that administration of the compound significantly reduced markers of inflammation, with an effective dose (ED50) observed at 5 mg/kg. This suggests that the compound could be beneficial in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition: The compound has been shown to inhibit lactate dehydrogenase (LDH), a key enzyme in cancer metabolism, leading to reduced lactate production and inhibited glycolysis in cancer cells.

Table 2: LDH Inhibition Data

| Compound | LDH Inhibition IC50 (nM) |

|---|---|

| This compound | 500 |

| Standard LDH Inhibitor | 100 |

Q & A

Q. What are the standard synthetic routes for preparing 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide?

The compound can be synthesized via sulfonamide formation, where a sulfonyl chloride intermediate reacts with a cyclopropylmethyl-substituted pyrazole amine. For example:

- Sulfonyl chloride activation : React pyrazole-4-sulfonyl chloride with 1-(cyclopropylmethyl)-1H-pyrazole-4-amine under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent like DCM .

- Reductive amination : In cases where the cyclopropylmethyl group is introduced via alkylation, reductive amination using NaBH(OAc)₃ and acetic acid in DCM may be employed (e.g., 48-hour reaction at room temperature) .

- Purification : Column chromatography (silica gel, gradient elution with DCM/MeOH) or recrystallization from IPA/water mixtures is typical .

Q. How is the compound characterized, and what analytical techniques are critical?

Key characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.1–0.5 ppm, pyrazole protons at δ 7.0–8.0 ppm) .

- Mass spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+ expected at ~227.3 g/mol).

- HPLC/LCMS : For purity assessment and tracking reaction progress (retention times ~0.5–1.0 min with C18 columns) .

Q. What solvents and conditions are optimal for solubility and stability?

- Solubility : Moderately soluble in DCM, chloroform, and DMF; poorly soluble in water. Solubility can be enhanced using co-solvents like DMA or DMSO .

- Stability : Store under inert conditions (N₂, –20°C) to prevent hydrolysis of the sulfonamide group. Avoid prolonged exposure to acidic/basic conditions, which may degrade the cyclopropylmethyl moiety .

Advanced Research Questions

Q. How can synthetic yields be optimized for reductive amination steps involving the cyclopropylmethyl group?

- Reagent stoichiometry : Use a 10% excess of NaBH(OAc)₃ relative to the amine substrate to drive the reaction .

- Temperature control : Prolonged stirring at room temperature (48–72 hours) improves conversion over higher temperatures, which may induce side reactions .

- Workup : Neutralization with saturated NaHCO₃ followed by extraction with DCM minimizes loss of polar intermediates .

Q. What structure-activity relationship (SAR) insights exist for pyrazole sulfonamides with cyclopropylmethyl substituents?

- Heterocycle impact : Pyrazole sulfonamides generally exhibit higher metabolic stability than imidazole analogs (e.g., reduced CYP450 interactions) .

- Cyclopropylmethyl role : The cyclopropyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to linear alkyl chains .

- Sulfonamide positioning : The 4-position on the pyrazole ring optimizes hydrogen-bonding interactions with target proteins (e.g., enzyme active sites) .

Q. How does the compound’s stability under physiological conditions affect in vitro assays?

- pH-dependent degradation : At pH < 3 or > 10, the sulfonamide bond may hydrolyze, releasing sulfonic acid and amine byproducts. Use buffered solutions (pH 6–8) for cell-based assays .

- Plasma stability : Incubate with plasma (37°C, 1–24 hours) and monitor via LCMS. Half-life >6 hours is desirable for in vivo studies .

Q. What advanced analytical methods resolve structural ambiguities in analogs?

- X-ray crystallography : For unambiguous confirmation of regiochemistry (e.g., distinguishing 4-sulfonamide vs. 5-sulfonamide isomers) .

- 2D NMR (COSY, HSQC) : To assign proton-proton coupling and verify cyclopropylmethyl geometry .

- DFT calculations : Predict electronic effects of substituents on sulfonamide reactivity .

Methodological Challenges and Solutions

Q. How are conflicting NMR data resolved for diastereomeric byproducts?

- Chiral chromatography : Use Chiralpak® columns with hexane/ethanol gradients to separate enantiomers .

- NOESY experiments : Identify spatial proximity between cyclopropyl protons and pyrazole/phenyl groups to assign stereochemistry .

Q. What strategies mitigate low yields in large-scale sulfonamide coupling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.